physicochemical properties of 5-Bromo-2-isopropyl-2H-indazole
physicochemical properties of 5-Bromo-2-isopropyl-2H-indazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-isopropyl-2H-indazole
Abstract
This technical guide provides a comprehensive analysis of the core (CAS No: 1280786-61-9). Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We delve into its structural identity, solubility, lipophilicity, and spectroscopic signatures. Crucially, where experimental data is not publicly available, this guide provides detailed, field-proven experimental protocols for their determination, explaining the scientific rationale behind each procedure. This approach ensures that the guide serves not only as a repository of information but also as a practical manual for laboratory investigation, grounded in the principles of scientific integrity and reproducibility.
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among these, the indazole ring system—a bicyclic structure comprising a fused benzene and pyrazole ring—stands out as a "privileged scaffold." This designation stems from its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV effects.[1][3][4]
Indazoles exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1][3][4] The specific substitution on the nitrogen atoms dictates the molecule's spatial arrangement and electronic properties, profoundly influencing its biological function. The subject of this guide, 5-Bromo-2-isopropyl-2H-indazole, is a derivative of the less common but synthetically important 2H-indazole tautomer.[5] The presence of an isopropyl group at the N2 position and a bromine atom at the C5 position provides specific steric and electronic features, making it a valuable intermediate for the synthesis of more complex, biologically active molecules.[6] A thorough understanding of its physicochemical properties is therefore a critical prerequisite for its effective use in drug design and development.
Compound Identification and Core Properties
Precise identification is the cornerstone of any chemical investigation. The fundamental properties of 5-Bromo-2-isopropyl-2H-indazole are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-2-propan-2-ylindazole | [7] |
| CAS Number | 1280786-61-9 | [8][9][10] |
| Molecular Formula | C₁₀H₁₁BrN₂ | [7][8][9][10] |
| Molecular Weight | 239.11 g/mol | [6][9] |
| Canonical SMILES | CC(C)N1C=C2C=C(C=CC2=N1)Br | [7] |
| InChI | InChI=1S/C10H11BrN2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12-13/h3-7H,1-2H3 | [7][9] |
| InChIKey | XIGHIVSTILBEDF-UHFFFAOYSA-N | [7][9] |
Chemical Structure:
Key Physicochemical Parameters and Their Determination
The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
Physical State and Appearance
Based on related bromo-indazole compounds, 5-Bromo-2-isopropyl-2H-indazole is predicted to be a solid at standard temperature and pressure, likely appearing as a white to off-white or pale yellow powder.[11][12]
Melting Point
The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The experimental melting point for 5-Bromo-2-isopropyl-2H-indazole is not reported in the surveyed literature. The following protocol outlines its determination.
Experimental Protocol: Melting Point Determination via Mel-Temp Apparatus
-
Rationale: This method provides a controlled, slow heating rate, ensuring thermal equilibrium between the sample, heating block, and thermometer for an accurate measurement.[13]
-
Methodology:
-
Sample Preparation: Place a small amount of the dry compound on a watch glass and crush it into a fine powder using a spatula.
-
Capillary Loading: Invert a capillary tube (one end sealed) and tap the open end into the powder until a small amount of sample enters the tube. Tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.[13][14]
-
Apparatus Setup: Insert the loaded capillary tube into the sample holder of a Mel-Temp or similar melting point apparatus. Ensure the thermometer is correctly positioned.[15]
-
Rapid Determination (Optional): Heat the block rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute.[13]
-
Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal melts. The melting point is reported as the range T₁ - T₂.[16]
-
Validation: A pure sample should exhibit a narrow melting range. Repeat the measurement twice to ensure reproducibility.
-
Solubility Profile
Solubility is a critical factor influencing a drug candidate's bioavailability and formulation. The "like dissolves like" principle is a useful guideline; the non-polar isopropyl group and the large heterocyclic ring system of 5-Bromo-2-isopropyl-2H-indazole suggest poor solubility in water and good solubility in common organic solvents.[17] A predicted XLogP3 value of 3.0 further indicates its lipophilic nature.[7][9]
Predicted Solubility Table
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Highly Polar, Protic | Insoluble | Dominated by large, non-polar hydrocarbon structure. |
| 5% aq. HCl | Acidic, Aqueous | Likely Insoluble | The indazole nitrogen atoms are very weak bases; protonation is unlikely to be sufficient to overcome the compound's lipophilicity. |
| 5% aq. NaOH | Basic, Aqueous | Insoluble | The compound lacks acidic protons. |
| Ethanol | Polar, Protic | Soluble | "Like dissolves like"; capable of hydrogen bonding and has a hydrocarbon portion. |
| Dichloromethane | Non-polar | Soluble | Favorable interactions with the non-polar regions of the molecule. |
| Chloroform-d (CDCl₃) | Non-polar | Soluble | Standard solvent for NMR analysis of similar compounds. |
| Hexanes | Highly Non-polar | Sparingly Soluble | The polarity from the nitrogen atoms may limit solubility in highly non-polar solvents. |
Experimental Protocol: Qualitative Solubility Determination
-
Rationale: This systematic approach classifies the compound based on its acid-base properties and polarity, providing crucial information about its functional groups and molecular size.[18][19]
-
Methodology:
-
Preparation: Add approximately 20-30 mg of the compound to a small test tube.
-
Water Solubility: Add 1 mL of deionized water. Shake vigorously for 60 seconds.[17][18] If the compound dissolves completely, it is water-soluble. If not, proceed to the next step.
-
Acid Solubility: To a fresh sample, add 1 mL of 5% HCl (aq). Shake vigorously. If it dissolves, the compound is classified as an organic base (Class B).[18]
-
Base Solubility: To a fresh sample, add 1 mL of 5% NaOH (aq). Shake vigorously. If it dissolves, the compound is an organic acid.
-
Organic Solvent Solubility: Test solubility in solvents like ethanol, acetone, and dichloromethane using the same procedure to confirm its non-polar character.
-
Workflow for Solubility Classification
Caption: Workflow for the systematic determination of a compound's solubility class.
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides the definitive fingerprint of a molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.[20] While specific spectra for this compound are not published, the expected signals can be predicted based on its structure.
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Isopropyl CH₃ | ~ 1.6 | Doublet (d) | 6H | -CH(CH₃ )₂ |
| Isopropyl CH | ~ 4.8 - 5.0 | Septet (sept) | 1H | -CH (CH₃)₂ |
| Aromatic H | ~ 7.3 - 7.8 | Multiplets (m) | 3H | Ar-H |
| Indazole H3 | ~ 8.0 | Singlet (s) | 1H | C3-H |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| Isopropyl CH₃ | ~ 22 | -CH(C H₃)₂ |
| Isopropyl CH | ~ 55 | -C H(CH₃)₂ |
| Aromatic C-Br | ~ 115 | C5 |
| Aromatic C-H | ~ 110 - 130 | Ar-C |
| Aromatic Quaternary C | ~ 125, ~140 | C4a, C7a |
| Indazole C3 | ~ 135 | C3 |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The use of a deuterated solvent prevents overwhelming signals from the solvent itself, while an internal standard provides a reliable chemical shift reference.[21]
-
Methodology:
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, small vial.[21]
-
Solubilization: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the compound is fully dissolved. If particulates are present, filter the solution through a small plug of cotton in a Pasteur pipette into the NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Data Acquisition: Place the tube in the NMR spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.
-
Spectral Analysis: Acquire standard 1D ¹H and ¹³C spectra. For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.[22]
-
Workflow for NMR Structural Elucidation
Caption: A standard workflow from sample preparation to final structure confirmation using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound. For 5-Bromo-2-isopropyl-2H-indazole, a key feature will be the isotopic pattern of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.
Predicted High-Resolution Mass Spectrometry Data
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ (⁷⁹Br) | C₁₀H₁₂BrN₂⁺ | 239.0184 |
| [M+H]⁺ (⁸¹Br) | C₁₀H₁₂⁸¹BrN₂⁺ | 241.0163 |
| [M+Na]⁺ (⁷⁹Br) | C₁₀H₁₁BrN₂Na⁺ | 260.9998 |
| [M+Na]⁺ (⁸¹Br) | C₁₀H₁₁⁸¹BrN₂Na⁺ | 262.9978 |
Note: Predicted values are based on isotopic masses and may vary slightly from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation by specific chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
| ~ 3100 - 3000 | C-H | Aromatic Stretch |
| ~ 2970 - 2870 | C-H | Aliphatic (isopropyl) Stretch |
| ~ 1620 - 1580 | C=N, C=C | Ring Stretching |
| ~ 1500 - 1450 | C=C | Aromatic Ring Stretching |
| ~ 850 - 800 | C-H | Aromatic Out-of-Plane Bending |
| ~ 600 - 500 | C-Br | Stretch |
Conclusion
5-Bromo-2-isopropyl-2H-indazole is a structurally distinct heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has established its core identity and physicochemical profile, highlighting its lipophilic and non-basic nature. By providing detailed, scientifically-grounded protocols for the experimental determination of key properties like melting point and solubility, we have created a self-validating framework for researchers. The predicted spectroscopic data serves as a benchmark for the structural confirmation of synthesized material. A thorough characterization, as outlined herein, is the essential first step in leveraging the potential of this and similar molecules in the rational design and development of novel therapeutics.
References
- Melting point determination. (n.d.). University of Calgary.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Truman State University.
- How To Determine Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone.
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Melting Point Determination Lab Protocol. (n.d.). Studylib.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts.
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- Determination of Melting Point. (n.d.). Clarion University.
- How can you determine the solubility of organic compounds? (2017, June 24). Quora.
- Solubility of Organic Compounds. (2023, August 31). McMaster University.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge.
- NMR Sample Preparation. (n.d.). Iowa State University.
- STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. (n.d.). eGyanKosh.
- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.
- 5-bromo-3-ethyl-2-methyl-2H-indazole. (n.d.). Smolecule.
- 5 Bromo Indazole. (n.d.). Manas Petro Chem.
- 5-Bromo-1H-indazole 97%. (n.d.). Sigma-Aldrich.
- 5-Bromo-2-isopropyl-2H-indazole. (n.d.). AOBChem USA.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
- 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
- 5-bromo-2-isopropyl-2h-indazole (C10H11BrN2). (n.d.). PubChemLite.
- 5-bromo-2-isopropyl-2h-indazole. (n.d.). Echemi.
- 5-Bromo-2-isopropyl-2H-indazole, min 98%, 1 gram. (n.d.). Biosynth.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). ResearchGate.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). National Institutes of Health.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. Buy 5-bromo-3-ethyl-2-methyl-2H-indazole [smolecule.com]
- 7. PubChemLite - 5-bromo-2-isopropyl-2h-indazole (C10H11BrN2) [pubchemlite.lcsb.uni.lu]
- 8. aobchem.com [aobchem.com]
- 9. echemi.com [echemi.com]
- 10. calpaclab.com [calpaclab.com]
- 11. 5 Bromo Indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. byjus.com [byjus.com]
- 15. studylib.net [studylib.net]
- 16. pennwest.edu [pennwest.edu]
- 17. chem.ws [chem.ws]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. scribd.com [scribd.com]
- 20. azolifesciences.com [azolifesciences.com]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
